N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide is a benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene moiety. The compound features an allyl (C₃H₅) substituent at the 5-position, two methyl groups at the 3-position, and a 4-fluorobenzamide group at the 7-position. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ≈ 3.2) and a molecular weight of ~384.4 g/mol. Its synthesis likely involves coupling a substituted benzoxazepine precursor with 4-fluorobenzoyl chloride under basic conditions, analogous to methods used for related compounds .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-4-11-24-17-12-16(23-19(25)14-5-7-15(22)8-6-14)9-10-18(17)27-13-21(2,3)20(24)26/h4-10,12H,1,11,13H2,2-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSPZMYWUZBMQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following:
- Molecular Formula : C20H22N2O3
- Molecular Weight : 368.4 g/mol
- LogP : 3.5 (indicating moderate lipophilicity)
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 4
- Rotatable Bonds : 4
This structural complexity may contribute to its diverse biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 15.0 |
| MCF-7 (breast) | 12.5 |
| A549 (lung) | 10.0 |
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms that require further investigation.
The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation. Specifically, it has been suggested that this compound may act as an inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which plays a crucial role in steroid metabolism and is implicated in hormone-dependent cancers .
Case Studies and Research Findings
- In Vivo Studies :
- Comparative Studies :
Comparison with Similar Compounds
Key Observations :
- Allyl vs.
- Fluorination Pattern: The 4-fluorobenzamide group in the target compound reduces metabolic degradation compared to non-fluorinated analogs, while the 3,4-difluoro variant in the ethyl-substituted compound increases electronegativity, possibly altering solubility .
Pharmacokinetic and Pharmacodynamic Profiles
Limited experimental data are available for the target compound, but inferences can be drawn from related structures:
- Solubility : The allyl-substituted compound likely has lower aqueous solubility (<0.1 mg/mL) than the ethyl analog due to increased hydrophobicity.
- Metabolic Stability : Fluorination at the benzamide position enhances resistance to cytochrome P450-mediated oxidation, as observed in difluorinated analogs .
Research Findings and Trends
- Bioactivity : Ethyl-substituted benzoxazepines demonstrate moderate affinity for serotonin receptors (Ki ≈ 50 nM), suggesting the allyl variant may exhibit improved selectivity due to steric effects .
- Thermodynamic Stability : Allyl groups may destabilize the oxazepine ring conformation compared to ethyl, as inferred from crystallographic studies of related compounds .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how are intermediates characterized?
Answer:
The synthesis involves multi-step organic reactions under controlled conditions (e.g., inert atmosphere, precise temperature) to minimize side reactions. Key steps include cyclization of the oxazepine core, allylation at the 5-position, and coupling of the 4-fluorobenzamide moiety. Intermediates are purified via column chromatography and characterized using / NMR spectroscopy and high-resolution mass spectrometry (HRMS) to confirm structural integrity at each stage .
Basic: What spectroscopic and analytical methods are used to confirm the compound’s structure?
Answer:
- NMR spectroscopy : and NMR identify proton environments and carbon frameworks, with characteristic signals for the allyl group ( 5.2–5.8 ppm) and fluorobenzamide aromatic protons.
- Mass spectrometry : HRMS confirms the molecular ion peak (e.g., [M+H] at m/z 374.1442 for CHFNO) and fragmentation patterns .
- FTIR : Validates carbonyl (1680–1700 cm) and amide (1650 cm) functional groups .
Advanced: How do solvent choice and temperature influence reaction pathways during synthesis?
Answer:
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize charged intermediates in coupling reactions, while non-polar solvents (toluene) favor cyclization via entropy-driven processes .
- Temperature : Elevated temperatures () accelerate ring closure but may promote epimerization. Kinetic studies (e.g., monitoring via TLC or in-situ IR) optimize yield and selectivity .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
- Assay validation : Use orthogonal assays (e.g., SPR for binding affinity, enzymatic IC measurements) to confirm activity.
- Purity verification : HPLC (>95% purity) ensures observed effects are compound-specific, not due to impurities .
- Structural analogs : Compare with derivatives (e.g., ethyl or trifluoromethyl-substituted benzoxazepines) to isolate substituent-specific effects .
Advanced: What computational methods predict the compound’s interactions with biological targets?
Answer:
- Molecular docking : Tools like AutoDock Vina model binding modes to kinases or receptors (e.g., RIP1 kinase, implicated in inflammation) .
- MD simulations : AMBER or GROMACS assess stability of ligand-target complexes over nanosecond timescales.
- QSAR models : Correlate substituent electronic properties (Hammett σ values) with activity to guide SAR .
Basic: What are the solubility and stability profiles under physiological conditions?
Answer:
- Solubility : Moderately soluble in DMSO (>10 mM) but poorly in aqueous buffers; formulation with cyclodextrins or PEG improves bioavailability .
- Stability : Assessed via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed amide bonds) indicate susceptibility to acidic/basic conditions .
Advanced: What strategies enhance selectivity for target enzymes over off-target proteins?
Answer:
- Substituent engineering : Introduce steric bulk (e.g., 3,5-dimethyl groups) to block off-target binding pockets .
- Biochemical assays : Competitive inhibition assays (e.g., Ki determination via fluorescence polarization) quantify selectivity ratios .
- Proteome-wide profiling : Use affinity-based chemoproteomics to identify unintended targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
